Anthraquinone

Catalog No.
S564604
CAS No.
84-65-1
M.F
C14H8O2
C14H8O2
C6H4(CO)2C6H4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthraquinone

CAS Number

84-65-1

Product Name

Anthraquinone

IUPAC Name

anthracene-9,10-dione

Molecular Formula

C14H8O2
C14H8O2
C6H4(CO)2C6H4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H

InChI Key

RZVHIXYEVGDQDX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
0.44 g/100 g alc at 25 °C; 2.25 g/100 g boiling alc; 0.11 g/100 g ether at 25 °C; 0.61 g/100 g chloroform at 20 °C; 0.26 g/100 g benzene at 20 °C; 0.30 g/100 g toluene at 25 °C
SOL IN CONCN SULFURIC ACID
Soluble in acetone
In water, 1.353 mg/L at 25 °C
Solubility in water: very poo

Synonyms

9,10-Anthracenedione; 1,4,11,12-Tetrahydro-9,10-anthraquinone; 9,10-Anthraquinone; Anthracene-9,10-quinone; Anthradione; Avipel; DAQ-N; Flight Control; Flight Control Plus; Hoelite; Kawasaki SAQ; Morkit; NSC 7957; SAQ; SAQ (quinone)

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O

Anthraquinone is an aromatic organic compound with the formula C₁₄H₈O₂, consisting of three fused benzene rings with two ketone groups located at the 9 and 10 positions. It is a significant derivative of anthracene and serves as the parent compound for a wide range of dyes and pigments, particularly in the textile industry. Anthraquinone is known for its stability and has a characteristic yellow to orange color when dissolved in concentrated sulfuric acid . This compound plays a crucial role in various chemical processes, including dyeing, where it is transformed into more complex structures for use in vat dyes .

The mechanism of action of anthraquinone depends on its specific application. Here are two key examples:

  • Pulp Bleaching in Papermaking: In the kraft process for paper production, anthraquinone acts as a redox catalyst. It promotes the delignification of wood pulp by selectively oxidizing the carbohydrate components, preventing their degradation by the alkaline pulping liquor.
  • Anthraquinone Derivatives as Anti-Cancer Drugs: Some anthraquinone derivatives, such as doxorubicin, exhibit anti-cancer properties. These drugs interact with DNA and inhibit its replication, thereby hindering the growth and proliferation of cancer cells.

Anthraquinones in Anticancer Research

Anthraquinones, a class of natural and synthetic compounds with a core structure of 9,10-dioxoanthracene, have attracted significant interest in scientific research due to their potential as anticancer agents. Their diverse biological activities, including their ability to induce cell death and inhibit cancer cell proliferation, have made them promising candidates for future cancer therapies [].

Current research focuses on exploring the mechanisms by which anthraquinones exert their anticancer effects. Studies suggest that they may work through various pathways, including:

  • Targeting essential cellular proteins: Anthraquinones can bind to and inhibit the activity of proteins crucial for cancer cell survival and proliferation, such as kinases and topoisomerases [].
  • Inducing cell death: Anthraquinones can trigger different cell death pathways in cancer cells, including apoptosis and autophagy, ultimately leading to their elimination [].
  • Modulating the immune system: Some anthraquinones have been shown to activate the immune system, enhancing the body's own anti-tumor response [].

Researchers are also actively investigating strategies to overcome limitations associated with anthraquinones, such as potential toxicity and low bioavailability. This involves structural modifications to enhance their potency and selectivity towards cancer cells while minimizing side effects [].

Anthraquinones in Other Scientific Fields

While the focus of this response is on scientific research, it's important to note that anthraquinones have applications beyond cancer research. They have been explored in various scientific fields, including:

  • Antimicrobial activity: Research suggests that certain anthraquinones possess antimicrobial properties and may be useful in developing new antibiotics or food preservatives [].
  • Antioxidant activity: Anthraquinones exhibit antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].
  • Industrial applications: Anthraquinones are used as dyes, pigments, and catalysts in various industrial processes [].

  • Reduction: In alkaline solutions, anthraquinone can be reduced to anthrahydroquinone using reducing agents like sodium dithionite. This reaction is essential for its application in dyeing processes, as anthrahydroquinone is water-soluble and can form dyes upon oxidation .
  • Oxidation: While anthraquinone is stable towards oxidation, it can be oxidized under specific conditions to yield other quinonoid compounds. The oxidation state can influence its reactivity and applications in organic synthesis .
  • Condensation Reactions: Anthraquinone can participate in condensation reactions with various substrates, forming derivatives that are often used in dye production .

Anthraquinone exhibits several biological activities:

  • Antimicrobial Properties: Some studies have shown that anthraquinones possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Antioxidant Activity: Due to their redox properties, anthraquinones can act as antioxidants, scavenging free radicals and potentially protecting cells from oxidative stress .
  • Pharmacological Effects: Certain derivatives of anthraquinone have been investigated for their anticancer properties and ability to modulate various biological pathways .

Anthraquinone can be synthesized through various methods:

  • Oxidation of Anthracene: The most common industrial method involves the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate .
  • Condensation of Benzene and Phthalic Anhydride: Another method includes the condensation of benzene with phthalic anhydride followed by dehydration, which leads to the formation of anthraquinone .
  • Biosynthesis: In nature, anthraquinones are synthesized via polyketide pathways in plants, contributing to their diverse biological roles .

Anthraquinone has numerous applications across various industries:

  • Dye Production: It is primarily used in the manufacture of vat dyes, which are known for their excellent lightfastness and washfastness properties. These dyes are widely used in textiles and paper industries .
  • Pigments: Anthraquinone derivatives are also utilized as pigments in plastics, inks, and coatings due to their vibrant colors and stability .
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Research into the interactions of anthraquinone with other compounds has revealed interesting insights:

  • Redox Chemistry: Studies have indicated that lithium ions can enhance the reduction potential of anthraquinone, suggesting potential applications in battery technology where redox-active materials are essential .
  • Complex Formation: Anthraquinones can form complexes with various metal ions, which may alter their reactivity and biological activity, providing avenues for further research into their therapeutic potential .

Anthraquinone shares structural similarities with several other compounds. Here are some notable ones:

CompoundStructure SimilarityUnique Features
AlizarinSimilar backboneA natural dye derived from anthraquinone
1,4-NaphthoquinoneFused ring structureExhibits different redox properties
BenzoquinoneQuinonoid structureMore reactive due to fewer fused rings
PhenanthreneFused aromatic ringsLacks ketone groups; used primarily as a hydrocarbon
9-HydroxyanthraceneHydroxylated derivativeDisplays different solubility characteristics

Anthraquinone's uniqueness lies in its dual functional groups (ketones) that enable versatile chemical reactivity while maintaining stability under various conditions. Its role as a precursor for numerous dyes further distinguishes it from similar compounds.

Physical Description

Anthraquinone appears as yellow crystals or powder. (NTP, 1992)
Water or Solvent Wet Solid; Dry Powder
Light yellow or nearly colorless solid; [Merck Index] Yellow powder; [MSDSonline]
LIGHT YELLOW CRYSTALS.

Color/Form

Light yellow, slender monoclinic prisms by sublimation in vacuo. Almost colorless, orthorhombic, bipyramidal crystals from sulfuric acid and water.
Yellow rhombic needles from alcohol, benzene
Yellow-green crystals

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

208.052429494 g/mol

Monoisotopic Mass

208.052429494 g/mol

Boiling Point

714 to 718 °F at 760 mmHg (NTP, 1992)
377 °C at 760 mm Hg
380 °C

Flash Point

365 °F (NTP, 1992)
185 °C
365 °F (185 °C) (Closed cup)
185 °C c.c.

Heavy Atom Count

16

Vapor Density

7.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
7.16 (Air = 1)
Relative vapor density (air = 1): 7.16

Density

1.438 at 68 °F (NTP, 1992) - Denser than water; will sink
1.42-1.44 at 20 °C/4 °C
1.4 g/cm³

LogP

3.39 (LogP)
log Kow = 3.39
3.39

Odor

Aromatic odor (technical)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Powder

Melting Point

547 °F (sublimes) (NTP, 1992)
286 °C
Liquid Molar Volume = 0.193625 cu m/kmol; IG Heat of Formation = -9.52X10+7 J/kmol; Heat Fusion at Melting Point = 3.2552X10+7 J/kmol

UNII

030MS0JBDO

Related CAS

71730-08-0

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

Anthraquinone is a polycyclic aromatic hydrocarbon derived from anthracene or phthalic anhydride. Anthraquinone is used in the manufacture of dyes, in the textile and pulp industries, and as a bird repellant.

Mechanism of Action

The quinones are alpha-beta-unsaturated ketones and react with sulfhydryl (-SH) groups. This reaction has been suggested as the critical biochemical lesion involving the -SH groups of enzymes such as amylase and carboxylase which are inhibited by quinones. ... Overall /fungicidal/ mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, oxidative reaction with -SH group, and change in redox potential. /Quinones/

Vapor Pressure

1 mmHg at 374 °F (NTP, 1992)
0.00000012 [mmHg]
Vapor pressure = 1 mm Hg at 190.0 °C
1.16X10-7 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible

Pictograms

Health Hazard

Health Hazard

Other CAS

84-65-1

Absorption Distribution and Excretion

Following a single oral administration of anthraquinone (labelled with 14C in the 9,10-positions) at dose levels of 0.1, 1.0, 3.0 mg/kg bw (male rats) or of 1.0 mg/kg bw (females rats), the radioactivity resulting from anthraquinone was nearly completely absorbed, the absorption commencing after a short lag period of about 2-3 minutes. After dosing male or female rats with 1.0 mg/kg bw, the absorption could not be described by a unique half-life. Following administration of 0.1 mg/kg bw to males, the absorption period was best characterized by a half-life of roughly 40 minutes, the maximum plasma level of P=0.75 was reached after 2.5 hr. Following oral administration of 1.0 mg/kg bw to males of females, the plasma concentration peaked after 5 hr (P=0.46) and 12 hr (P=0.43), respectively. The radioactivity was slowly eliminated form the body: 2 days after oral intubation on average about 5% of the administered dose could be measured in the body excluding the GI tract, within 2 days after oral administration <0.01% of the recovered radioactivity were excreted with the expired air. Within the test interval of 2 days about 95% of the retrieved radioactivity were excreted with urine and feces after oral administration, the ratio of the amounts excreted via both routes was about 1.6 (feces:urine). At sacrifice of the male rats 48 hr after administration of 1.0 mg/kg bw, a relative concentration of P=0.052 was determined in the body excluding the GI tract. In the kidney and in the liver these values were about 7 times higher and in the brain they were about 10 times lower as compared with the sum of all organs tissues. At sacrifice of the females a relative concentration of P=0.063 was determined in the body excluding the GI tract and in the kidney and in the liver these vales were about 8 times higher and in the fat and in the brain the relative concentrations were 4 times and 8 times, respectively, lower (results representing the sum of the unchanged substance and its labelled metabolites. P=relative concentration=activity measured/grams of plasma: activity administered/grams of bw).
/In animals/ elimination is quick; almost 96% is excreted within 48 hr in the urine and feces.

Metabolism Metabolites

Yields anthrone, 9,10-dihydroxyanthracene, and 2-hydroxyanthraquinone in rats. /from table/
Quinones (ie, 6,12-dione) have been shown to undergo oxidation-reduction cycles involving quinone, hydroquinone, and molecular oxygen, resulting in the formation of oxygen radicals and semiquinone radicals. /Quinones/
Anthraquinone (labelled with 14C in the 9,10-positions) was administered orally in a dose of 5 mg/kg bw to male rats and the urine and the feces of the animals were collected until 48 hr after administration: the elimination ratio (renal: fecal) amounted to about 1:1.6. The main elimination product in feces, anthraquinone amounted to minimum 40% of the totally recovered radioactivity (in the excreta and the carcass 48 hr after administration), non conjugated 2-hydroxy-anthraquinone as a minor fecal metabolite was found in approximately 4%. Urine contained as main biotransformation product (approximately 20% of the totally recovered radioactivity) conjugated 2-hydroxy-anthraquinone, unchanged anthraquinone amounted to about 1% in the urine.
In a study of the metabolism of anthraquinone, rats were maintained for 4 days on a diet containing 5% of anthraquinone, the urines being collected daily. The following urinary metabolites were detectable: 2-hydroxyanthraquinone and its sulphuric ester, conjugates of 9-hydroxy-, 9,10-dihydroxy- and 2,9,10-thrihydroxyanthracene and anthrone.
A metabolism study was conducted using male Fischer 344 rats in which they were fed formulations of 4 lots of anthraquinone, produced by three different synthetic routes, with concentrations of 938, 3750 and 7500 ppm and a control diet containing no anthraquinone in irradiated NTP 2000 feed for seven consecutive days. One of the lots had been previously used to conduct subchronic and chronic rodent toxicity studies in feed. Ten animals were used per group. The formulations were prepared using anthraquinone with particle sizes smaller than 80 mesh and consistent in distribution for each lot. All animals were placed in individual metabolism cages following dosing and urine was collected for 24 hours. The urine of all animals from each group was pooled. The purpose of this study was to evaluate any difference in absorption and metabolism of the anthraquinone. A high performance liquid chromatographic method with ultraviolet absorbance detection (HPLC/UV) was developed to analyze the urine samples for 1- and 2-hydroxyanthraquinone, metabolites of anthraquinone. The method consisted of extracting 2 mL of urine with three 2-mL aliquots of ethyl acetate, combining them, evaporating, and reconstituting in 25% water:75% acetonitrile. The reconstituted extracts were analyzed using a C18 reverse-phase column, a mobile phase starting at 75% water:25% acetonitrile, remaining there for 5 minutes and then going to 25%water:75% acetonitrile over 20 minutes with a linear gradient, and a detection wavelength of 260 nm. This method was validated and found to have acceptable linearity, specificity, sensitivity, accuracy, precision, recovery, and ruggedness. Analysis of the samples found that the metabolic profiles and concentrations were consistent for each source of anthraquinone at a given dose level. 1- and 2-hydroxyanthraquinone and anthraquinone were found in all samples from the dosed animals. Within a given sample the concentrations of 2-hydroanthraquinone and anthraquinone were similar and the concentration of 1-hydroxyanthraquinone was approximately 2% of the other two.

Wikipedia

Anthraquinone
Chitosan
Hoelite

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Through the oxidation of naphthalene to naphthaquinone, which is condensed with butadiene to yield tetrahydroanthraquinone; this is dehydrogenated to produce anthraquinone.
Industrial preperation from phthalic anhydride and benzene: From anthracene with vanadium pentoxide, sodium chlorate, glacial acetic, and sulfuric acids.
Anthracene + nitric acid, concentrated (nitric acid oxidation process); o-Benzoylbenzoic acid (acid-catalyzed condensation)
Styrene is dimerized in the liquid phase to 1-methyl-3-phenylindane, utilizing phosphoric acid as catalyst, followed by catalytic vapor phase oxidation to anthraquinone.
For more Methods of Manufacturing (Complete) data for ANTHRAQUINONE (6 total), please visit the HSDB record page.

General Manufacturing Information

Paper Manufacturing
9,10-Anthracenedione: ACTIVE
BASIC PRODUCERS: BAYER AG (WEST GERMANY) (CORBIT*, MORKIT*)
Anthraquinone dye. A dye whose molecular structure is based on anthraquinone. ... C.I. numbers from 58000 to 72999. These are acid or mordant dyes when OH or HSO3 groups respectively are present. Those anthraquinone dyes that can be reduced to alkaline sol leuco (vat) derivative that has affinity for fibers, & which can be reoxidized to the dye, are known as anthraquinone vat dyes. They are largely used on cotton, rayon, & silk, & have excellent properties of color and fastness. /Anthraquinone dye/
... Disperse dyes (used for acetate, rayon & synthetic fibers) ... disperse colors may be anthraquinone ... dyes...
Fungicidal activity is found in variety of quinones in general order 1,4-naphthoquinone greater than phenanthroquinone greater than p-benzoquinone greater than anthraquinone.
As bird repellant treat seeds of cereals, vegetables & legumes at rate of about 1 lb (of 25% formulation)/500 lb seed.

Analytic Laboratory Methods

A CONVENIENT PROCEDURE IS DESCRIBED FOR QUANTITATION OF POLYNUCLEAR AROMATIC HYDROCARBONS BY HPLC-GC IN WATER AT THE NANOGRAM TO MICROGRAM PER LITER LEVEL. APPLICATION OF THIS PROCEDURE TO THE STUDY OF AQ CHLORINATION REACTIONS OF SEVERAL POLYNUCLEAR AROMATIC HYDROCARBONS IS DESCRIBED.
A METHOD WAS DEVELOPED FOR THE DETECTION OF 9,10-ANTHRAQUINONE BIRD REPELLANT IN SEEDS, CROPS, & SOIL. THE DETECTION WAS BY ELECTRON-CAPTURE DETECTOR. RECOVERIES WERE 94-106% @ 0.5-0.05 PPM, & THE MAX SENSITIVITY WAS 0.05 PPM.
ANTHRAQUINONE DETERMINATION IN AIRBONE PARTICULATE MATTER BY CAPILLARY GAS CHROMATOGRAPHY & GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
POLAROGRAPHIC DETERMINATION OF ANTHRAQUINONE WITH DMF AS SOLVENT, AMMONIUM ACETATE SOLN AS SUPPORTING ELECTROLYTE, & GELATIN SOLN AS MAX SUPPRESSOR. RESULTS WERE REPRODUCIBLE & ERRORS DID NOT EXCEED + OR - 3%.
For more Analytic Laboratory Methods (Complete) data for ANTHRAQUINONE (9 total), please visit the HSDB record page.

Interactions

Anthraquinone seems to inhibit the function of certain enzymes in the S-9 mix (rat liver homogenate) by which 3-amino-1-methyl-5H-pyrido(2,3-b)indol, 2-acetylaminofluorene and benzo(a)pyrene are activated. Ina mutation assay (according to Ames with some modification) anthraquinone decreased markedly the mutagenicities of the mutagens mentioned above (test strains: S.typhimurium TA 98, TA 100; assay with metabolic activation).

Stability Shelf Life

Stable to acids and alkalis.

Dates

Modify: 2023-08-15

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